molecular formula C14H17NO4 B1348994 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid CAS No. 510739-83-0

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

Cat. No. B1348994
CAS RN: 510739-83-0
M. Wt: 263.29 g/mol
InChI Key: ZMEVUKYYWCUUJF-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid is a compound that is structurally related to various pharmacologically active molecules. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperidine ring and the methoxybenzoyl group, are common in medicinal chemistry and are often associated with biological activity.

Synthesis Analysis

The synthesis of compounds related to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid often involves multi-step synthetic routes. For instance, an improved synthesis of a piperidine derivative is described, which starts from commercially available 4-amino-1-benzylpiperidine and proceeds through several steps to yield the target compound with high yield . This suggests that the synthesis of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid could also be achieved through a similar multi-step approach, possibly involving the condensation of a suitable piperidine intermediate with 4-methoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds containing the piperidine ring and methoxybenzoyl group has been studied using various techniques, including X-ray crystallography and theoretical calculations . These studies reveal that the piperidine ring can adopt different conformations, such as the chair or envelope conformation, which can influence the overall molecular geometry and potentially the biological activity of the compound.

Chemical Reactions Analysis

The reactivity of the piperidine ring and the methoxybenzoyl group in chemical reactions is not directly discussed in the provided papers. However, piperidine rings are known to participate in various chemical reactions, including alkylation, acylation, and coupling reactions, which could be relevant for the modification and derivatization of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid, such as solubility, melting point, and crystal packing, can be influenced by the presence of functional groups and the overall molecular conformation . For example, the presence of strong dipolar groups can affect the crystal packing and intermolecular interactions in the solid state . The piperidine ring's conformation, as well as the orientation of substituents, can also impact these properties .

Scientific Research Applications

1. Synthesis Applications

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid has been utilized in various synthesis applications. It plays a role in the synthesis of oxindoles through Palladium-catalyzed C-H functionalization, which is a significant method in medicinal chemistry synthesis (Magano et al., 2014). Additionally, its derivatives have been used in the synthesis of new pyridine derivatives with potential antimicrobial activities (Patel, Agravat, & Shaikh, 2011).

2. Antimicrobial Activity

Derivatives of 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid have been studied for their antimicrobial properties. Research has found that certain pyridine derivatives synthesized using this compound demonstrate variable and modest activity against bacterial and fungal strains (Patel & Agravat, 2009).

3. Cytotoxicity Evaluation

Compounds derived from 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid have been isolated and evaluated for cytotoxicity. For instance, derivatives from Piper hispidum, including 4-hydroxy-benzoic acid derivatives, showed moderate cytotoxic activity (Friedrich et al., 2005).

4. Prokinetic Agent Derivatives

Derivatives related to Cinitapride, which is a prokinetic benzamide derivative and anti-ulcerative drug, have been synthesized using compounds related to 1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid. These derivatives were studied for their anti-ulcerative activity, demonstrating the compound's potential in developing gastrointestinal drugs (Srinivasulu et al., 2005).

5. Crystal Structure Analysis

The compound has also been utilized in crystallography studies. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a reaction product involving similar compounds, has been analyzed to understand its molecular conformation (Faizi, Ahmad, & Golenya, 2016).

Mechanism of Action

properties

IUPAC Name

1-(4-methoxybenzoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-19-12-4-2-10(3-5-12)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEVUKYYWCUUJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353323
Record name 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzoyl)piperidine-4-carboxylic acid

CAS RN

510739-83-0
Record name 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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